4-{4-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine
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Description
4-{4-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine is a useful research compound. Its molecular formula is C17H20N4O5S2 and its molecular weight is 424.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a thiadiazole core have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that thiadiazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . The presence of the thiadiazole core might contribute to the compound’s ability to form stable complexes with its targets, leading to changes in their function .
Biochemical Pathways
Thiadiazole derivatives have been reported to interfere with various biochemical processes, including enzymatic reactions .
Pharmacokinetics
Compounds with a thiadiazole core are generally known for their good bioavailability .
Result of Action
Thiadiazole derivatives have been reported to exhibit various biological activities, including antimicrobial and anticancer effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c22-17(20-6-5-14(12-20)26-16-11-18-27-19-16)13-1-3-15(4-2-13)28(23,24)21-7-9-25-10-8-21/h1-4,11,14H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKYSAGLBQDESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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